Lipid Catechol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

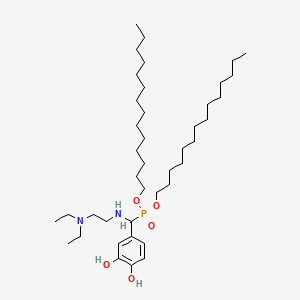

Structure

2D Structure

Properties

Molecular Formula |

C41H79N2O5P |

|---|---|

Molecular Weight |

711.0 g/mol |

IUPAC Name |

4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol |

InChI |

InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3 |

InChI Key |

FBHHXUJQQWKTRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Structure and Synthesis Pathways of Lipid Catechols

This technical guide provides a comprehensive overview of lipid catechols, a class of molecules characterized by a dual chemical nature, possessing both a hydrophilic catechol headgroup and lipophilic lipid chains. This unique structure underpins their diverse biological activities and their growing importance in fields ranging from materials science to advanced drug delivery systems. This document details their core structures, explores both biosynthetic and chemical synthesis pathways, and outlines key experimental protocols for their study and production.

Core Structure of Lipid Catechols

Lipid catechols are amphiphilic molecules that merge the functionalities of a catechol (a 1,2-dihydroxybenzene ring) with one or more lipid chains. This structure allows them to interact with both aqueous and lipid environments, integrate into cell membranes, and participate in unique chemical reactions.[1]

General Structural Features

The fundamental architecture of a lipid catechol consists of:

-

Catechol Headgroup : The 1,2-dihydroxybenzene moiety is the primary reactive and recognition element. It is responsible for antioxidant properties, metal chelation, and reversible covalent bond formation, notably with boronic acids.[1][2]

-

Lipid Tail(s) : One or more long hydrocarbon chains provide the hydrophobic character necessary for self-assembly and membrane integration.[1] The length and degree of saturation of these tails significantly influence the molecule's physical properties and biological function.

-

Linker Group : In many synthetic lipid catechols, a linker connects the catechol headgroup to the lipid tails. This linker can be designed to introduce additional functionalities, such as an α-aminophosphonate group, which can contribute zwitterionic properties and enhance colloidal stability.[1]

Examples of this compound Structures

Naturally Occurring Lipid Catechols (Urushiols): Urushiols, the allergenic components of plants like poison ivy (Toxicodendron radicans), are a prominent class of natural lipid catechols. Their structure consists of a catechol ring substituted at the 3-position with a C15 or C17 alk(en)yl chain. The degree of unsaturation in the lipid tail can vary, which affects the severity of the allergenic response.

Synthetic Lipid Catechols: A notable example is a synthetic lipid designed for drug delivery applications, specifically for forming Lipid Prodrug Nanoassemblies (LPNAs). Its structure features a catechol ring, two 14-carbon acyl chains, and an α-aminophosphonate group. This engineered molecule is designed to form a covalent bond with boronic acid-containing compounds.

Structural Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound (Synthetic) | 2930813-52-6 | C₄₁H₇₉N₂O₅P | 711.1 | Catechol ring, two C14 acyl chains, α-aminophosphonate group. |

| (15:1)-Urushiol (Urushiol Monoene) | Not specified | C₂₁H₃₄O₂ | 318.5 (approx.) | Catechol ring, one C15 monounsaturated alkyl chain at position 3. |

Synthesis Pathways

The synthesis of lipid catechols can be broadly categorized into natural biosynthesis and chemical synthesis.

Biosynthesis of Urushiols

The biosynthesis of urushiol in plants like poison ivy is a complex process that is not yet fully elucidated. However, a putative pathway has been proposed based on metabolic studies. The process begins with fatty acid precursors and involves a key enzyme class, polyketide synthases (PKS).

Proposed Biosynthetic Pathway:

-

Initiation : The pathway is believed to start with C16 or C18 fatty acids.

-

Polyketide Synthesis : A Type III Polyketide Synthase (PKS) enzyme is proposed to catalyze the formation of a tetraketide intermediate from the fatty acid starter molecules.

-

Cyclization & Aromatization : The tetraketide alk(en)yl compound undergoes cyclization and aromatization, leading to the formation of anacardic acid.

-

Decarboxylation : Anacardic acid is decarboxylated to form a cardanol intermediate. This step has been supported by the identification of cardanol congeners in poison ivy seedlings.

-

Hydroxylation : The final proposed step is the hydroxylation of the cardanol intermediate by a cardanol-specific hydroxylase to produce the final urushiol molecule.

Caption: A diagram of the proposed biosynthetic pathway of urushiol from fatty acid precursors.

Chemical Synthesis Pathways

Chemical synthesis offers a versatile approach to producing lipid catechols with precisely defined structures. Methods can range from multi-step organic synthesis to the modification of existing molecules.

General Synthetic Strategies:

-

Direct Synthesis : Involves the reaction of phenolic compounds with fatty acids or their derivatives under controlled conditions.

-

Modification of Catechol : Alkylation or acylation processes can be used to attach lipid chains to a catechol core.

-

Catalytic Processes : Catalysts such as palladium-carbon can be used in reactions like hydrogenolysis to convert precursors into the final this compound.

A specific synthesis for (15:1)-urushiol, a mono-unsaturated C15 urushiol, has been described. This multi-step process highlights the complexity involved in achieving the correct structure and stereochemistry.

Caption: Workflow for the multi-step chemical synthesis of (15:1)-Urushiol.

Experimental Protocols & Methodologies

This section provides an overview of the experimental protocols used in the synthesis and characterization of lipid catechols, based on cited methodologies.

Protocol: Chemical Synthesis of (15:1)-Urushiol

This protocol is based on the synthetic route described by ElSohly et al.

Objective: To synthesize 3-[(Z)-pentadec-8-enyl] catechol.

Methodology:

-

Step 1: Grignard-type Reaction: React 6-chlorohexan-1-ol (with the hydroxyl group protected by ethyl vinyl ether) with 2,3-dimethoxybenzaldehyde in the presence of lithium. Following the reaction, remove the protective group using methanolic 4-toluenesulphonic acid to yield 1-(2,3-dimethoxyphenyl) heptane-1,7-diol.

-

Step 2: Selective Hydrogenolysis: Perform catalytic hydrogenolysis on the product from Step 1 in ethanol using a palladium-carbon (Pd-C) catalyst. This selectively removes the benzylic hydroxyl group to afford 7-(2,3-dimethoxyphenyl)heptane-1-ol.

-

Step 3: Demethylation and Bromination: Treat the product from Step 2 with boron tribromide (BBr₃). This reaction demethylates the methoxy groups to hydroxyls and simultaneously converts the terminal alcohol to a bromide, yielding 7-(2,3-dihydroxyphenyl) heptylbromide.

-

Step 4: Alkylation: React the heptylbromide from Step 3 with excess lithium oct-1-yne in a solvent mixture of tetrahydrofuran (THF) and hexamethylphosphoric triamide. This reaction forms the C15 carbon chain with a triple bond, yielding 3-(pentadec-8-ynyl)catechol.

-

Step 5: Selective Hydrogenation: Perform catalytic hydrogenation on the alkyne product from Step 4 in ethyl acetate containing quinoline as a catalyst poison. This selectively reduces the alkyne to a cis-alkene, yielding the final product, 3-[(Z)-pentadec-8-enyl]catechol.

-

Purification and Characterization: Purify the final product and confirm its identity using chromatography and spectroscopy, comparing it to a standard isolated from the natural product.

Protocol: Investigating Urushiol Biosynthesis

This protocol outlines a general workflow for identifying genes involved in urushiol biosynthesis.

Objective: To identify and validate enzymes responsible for the late steps of urushiol biosynthesis.

Methodology:

-

Transcriptional Profiling: Perform transcriptional profiling (e.g., RNA-Seq) on poison ivy tissues with high urushiol content (such as developing drupes) to identify mRNA transcripts with accumulation patterns that positively correlate with urushiol levels.

-

Gene Identification: Categorize transcripts encoding potential oxidative enzymes (e.g., polyketide synthases, hydroxylases) that show a positive correlation as candidate urushiol biosynthetic genes.

-

Recombinant Enzyme Expression: Express the candidate genes in vitro (e.g., in E. coli or yeast systems) to produce recombinant enzymes.

-

Enzyme Assays: Assay the recombinant enzymes for biosynthetic activity by providing them with hypothesized substrates (e.g., fatty acids, anacardic acids, cardanols) and analyzing the reaction products for the appearance of urushiol metabolites using techniques like HPLC-MS.

-

Kinetic Characterization: For enzymes showing bona fide activity, perform thorough characterization of substrate specificity and enzyme kinetics.

-

In Planta Validation (Reverse Genetics): Use techniques like RNA interference (RNAi) or CRISPR genome editing in transgenic poison ivy hairy root cultures to demonstrate that the identified genes are essential for urushiol production in planta.

Application Workflow: Formation of Lipid Prodrug Nanoassemblies (LPNAs)

Synthetic lipid catechols are key components in advanced drug delivery systems that utilize dynamic covalent chemistry.

Objective: To form nanoassemblies for drug delivery by covalently linking a boronic acid-modified drug to a this compound.

Caption: Workflow of Lipid Prodrug Nanoassembly (LPNA) formation via dynamic covalent chemistry.

Methodology:

-

Component Preparation: Prepare an aqueous solution of the synthetic this compound. The amphiphilic nature of the lipid drives self-assembly. Separately, prepare a solution of the drug molecule that has been functionalized with a boronic acid group.

-

Mixing and Reaction: Combine the two solutions. The catechol moiety on the this compound undergoes a reversible condensation reaction with the boronic acid group on the drug.

-

Nanoassembly Formation: This dynamic covalent bond formation integrates the drug into the structure of the self-assembled lipid nanoparticles, forming the final LPNA. The resulting nanoassemblies can be used to protect the drug, improve its solubility, and control its release.

-

Characterization: Characterize the resulting LPNAs using techniques such as Dynamic Light Scattering (DLS) for size distribution, Transmission Electron Microscopy (TEM) for morphology, and spectroscopy to confirm covalent bond formation.

References

An In-depth Technical Guide to the Discovery and History of Lipid Catechol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of lipid catechol derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the evolution of our understanding of these fascinating amphiphilic molecules, from their natural origins to their synthesis and investigation for various therapeutic applications. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways modulated by these compounds.

Introduction to this compound Derivatives

This compound derivatives are a class of molecules characterized by a hydrophilic catechol head group attached to a lipophilic lipid tail. This amphiphilic nature imparts unique physicochemical properties, allowing them to interact with cell membranes and various biological targets. The catechol moiety, a 1,2-dihydroxybenzene ring, is a key structural feature responsible for the antioxidant and metal-chelating properties of these compounds, while the lipid chain governs their solubility, membrane partitioning, and overall bioavailability.

Naturally occurring lipid catechols, such as urushiol found in plants of the Anacardiaceae family (e.g., poison ivy), have been known for centuries for their potent physiological effects. In recent decades, synthetic lipid catechols have emerged as a versatile platform for drug delivery and development, with applications ranging from anticancer and anti-inflammatory agents to novel nano-drug carriers.

A Historical Perspective on Discovery and Synthesis

The journey of understanding this compound derivatives began with the isolation and characterization of their core chemical components.

-

1839: The Discovery of Catechol: The story begins with the isolation of the parent compound, catechol, by Edgar Hugo Emil Reinsch. He obtained it through the distillation of catechin, a substance extracted from the plant Mimosa catechu.[1]

-

Early 20th Century: Urushiol and Contact Dermatitis: The most well-known natural lipid catechols are the urushiols, the allergenic components of poison ivy, poison oak, and poison sumac. For many years, the primary research focus on these compounds was related to their role in causing urushiol-induced contact dermatitis.[2][3]

-

Mid-20th Century - Synthesis of Urushiol: A significant milestone was the chemical synthesis of urushiol, specifically 3-[(Z)-pentadec-8-enyl] catechol. This achievement allowed for more controlled studies of its biological activity without the need for extraction from natural sources, which often yields a mixture of related compounds.[4]

-

Late 20th and Early 21st Century - Emergence of Synthetic Lipid Catechols: The latter part of the 20th century and the beginning of the 21st century saw a growing interest in the synthesis of novel, non-natural this compound derivatives. Researchers began to explore the therapeutic potential of these molecules beyond their allergenic properties. This era was marked by the development of various synthetic strategies to create a diverse range of lipid catechols with varying chain lengths, degrees of unsaturation, and substitutions on the catechol ring.[5] These synthetic efforts were driven by the desire to harness the antioxidant and signaling-modulatory properties of the catechol moiety while improving drug delivery and targeting through the lipid component. A notable recent development is the use of a specific this compound containing an α-aminophosphonate group and two 14-carbon acyl chains to form lipid prodrug nanoassemblies (LPNAs) through covalent bonding with boronic acid-containing drugs.

Quantitative Biological Activity Data

This section summarizes key quantitative data from various studies on this compound derivatives, providing a basis for comparison of their biological activities.

Table 1: Cytotoxicity of Urushiol in Human Gastric Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µg/mL) | Reference |

| MKN-45 | Wild-type | ~15 | |

| MKN-28 | Mutant | ~20 |

Table 2: Enzyme Inhibitory Activity of Catechol and Phenolic Lipid Derivatives

| Compound/Extract | Enzyme | IC50 (µM) | Reference |

| trans-Resveratrol | Cyclooxygenase-1 (COX-1) | 2.27 | |

| trans-Resveratrol | Cyclooxygenase-2 (COX-2) | 3.40 | |

| Quercetin | Cyclooxygenase-1 (COX-1) | 43.82 | |

| Kaempferol | Cyclooxygenase-1 (COX-1) | ~60 | |

| Piceatannol | 5-Lipoxygenase (5-LOX) | 0.76 | |

| Luteolin | 5-Lipoxygenase (5-LOX) | 2.25 | |

| Quercetin | 5-Lipoxygenase (5-LOX) | 3.29 | |

| Myricetin | 5-Lipoxygenase (5-LOX) | 4.02 | |

| Catechol Derivatives | 5-, 12-, and 15-Lipoxygenase | ~1 | |

| Procyanidin C1 | Cyclooxygenase-2 (COX-2) | 3.3 | |

| Procyanidin B2 | Cyclooxygenase-2 (COX-2) | 9.7 | |

| Procyanidin B1 | Cyclooxygenase-1 (COX-1) | 8.0 |

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects through the modulation of several key signaling pathways. Their ability to interact with cellular membranes and act as antioxidants allows them to influence complex intracellular cascades involved in inflammation, cell survival, and apoptosis.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. Alkyl catechols have been identified as potent activators of the Nrf2 pathway.

Caption: Keap1-Nrf2 signaling pathway activation by lipid catechols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Catechol derivatives have been shown to inhibit NF-κB activation, potentially through their antioxidant properties that can interfere with the redox-sensitive steps in this pathway.

Caption: Inhibition of the NF-κB signaling pathway by lipid catechols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades (including ERK, JNK, and p38) that regulate a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often associated with cancer and inflammatory diseases. Polyphenolic compounds, including those with catechol structures, have been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.

Caption: Modulation of the MAPK signaling pathway by lipid catechols.

p53-Dependent Apoptosis Pathway

Urushiol has been shown to induce apoptosis in human gastric cancer cells with wild-type p53. This process involves classic hallmarks of apoptosis, including nuclear condensation, DNA fragmentation, and the cleavage of poly (ADP-ribose) polymerase (PARP). In contrast, in p53-mutant cells, urushiol induces G1 cell cycle arrest.

Caption: p53-dependent and -independent effects of urushiol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of 3-[(Z)-pentadec-8-enyl]catechol (Urushiol Monoene)

This protocol is adapted from the synthesis described in the literature.

Step 1: Protection of 6-chlorohexan-1-ol

-

React 6-chlorohexan-1-ol with ethyl vinyl ether to protect the hydroxyl group.

Step 2: Grignard Reaction

-

React the protected 6-chlorohexan-1-ol with magnesium to form the Grignard reagent.

-

React the Grignard reagent with 2,3-dimethoxybenzaldehyde in the presence of lithium to yield 1-(2,3-dimethoxyphenyl)heptan-1,7-diol after removal of the protective group with methanolic 4-toluenesulphonic acid.

Step 3: Hydrogenolysis

-

Perform catalytic hydrogenolysis of 1-(2,3-dimethoxyphenyl)heptane-1,7-diol in ethanol with a palladium-carbon catalyst to selectively afford 7-(2,3-dimethoxyphenyl)heptan-1-ol.

Step 4: Bromination and Demethylation

-

React 7-(2,3-dimethoxyphenyl)heptan-1-ol with boron tribromide to achieve both bromination of the hydroxyl group and demethylation of the methoxy groups, yielding 7-(2,3-dihydroxyphenyl)heptylbromide.

Step 5: Coupling Reaction

-

React 7-(2,3-dihydroxyphenyl)heptylbromide in tetrahydrofuran (THF) containing hexamethylphosphoric triamide with an excess of lithium oct-1-yne to produce 3-(pentadec-8-ynyl)catechol.

Step 6: Selective Hydrogenation

-

Perform catalytic hydrogenation of 3-(pentadec-8-ynyl)catechol in ethyl acetate containing quinoline to selectively form the cis product, 3-[(Z)-pentadec-8-enyl]catechol.

Step 7: Purification

-

Purify the final product using column chromatography and characterize it using spectroscopic methods (e.g., NMR, MS).

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Test compound solutions at various concentrations.

-

Methanol (as a blank and for dilutions).

-

Spectrophotometer.

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a microplate or cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution and mix well.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Use methanol as a blank. A control containing methanol and the DPPH solution is also required.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

-

Tissue homogenate or lipid suspension.

-

Thiobarbituric acid (TBA) reagent (e.g., 0.375% TBA in 0.25 M HCl).

-

Trichloroacetic acid (TCA) solution (e.g., 15% w/v).

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

Malondialdehyde (MDA) standard solution.

-

Spectrophotometer or fluorometer.

Procedure:

-

Induce lipid peroxidation in the sample if necessary (e.g., using an iron/ascorbate system).

-

Stop the reaction by adding a solution of TCA and BHT.

-

Centrifuge the sample to precipitate proteins.

-

Take the supernatant and add the TBA reagent.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored adduct at a specific wavelength (typically around 532 nm) or its fluorescence.

-

Create a standard curve using known concentrations of MDA.

-

Quantify the amount of TBARS in the sample by comparing its absorbance/fluorescence to the standard curve. The results are typically expressed as nmol of MDA equivalents per mg of protein or tissue.

Liposome Preparation and Membrane Interaction Studies

This protocol describes a general method for preparing liposomes to study the interaction of this compound derivatives with model membranes.

Materials:

-

Phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine).

-

This compound derivative.

-

Organic solvent (e.g., chloroform, methanol).

-

Buffer solution (e.g., PBS).

-

Rotary evaporator.

-

Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

Procedure:

-

Lipid Film Formation:

-

Dissolve the phospholipids and the this compound derivative in an organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Dry the film under vacuum for several hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a buffer solution by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes through an extruder equipped with polycarbonate membranes of the desired pore size.

-

-

Characterization and Interaction Studies:

-

Characterize the size and lamellarity of the prepared liposomes using techniques like dynamic light scattering (DLS).

-

Study the interaction of the this compound derivative with the liposomal membrane using various biophysical techniques such as fluorescence spectroscopy (e.g., using fluorescent probes sensitive to membrane fluidity), differential scanning calorimetry (DSC) to assess effects on phase transitions, or surface plasmon resonance (SPR) to measure binding kinetics.

-

Conclusion and Future Directions

The field of this compound derivatives has evolved significantly from the study of naturally occurring allergens to the rational design of synthetic molecules with diverse therapeutic potential. Their unique amphiphilic structure and the inherent reactivity of the catechol moiety make them a compelling class of compounds for further investigation. The ability of these molecules to modulate key signaling pathways, particularly the Nrf2 pathway, highlights their potential as agents to combat diseases associated with oxidative stress and inflammation.

Future research in this area will likely focus on:

-

Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider array of lipid catechols with tailored properties for specific biological targets.

-

Elucidation of Mechanisms of Action: Deeper investigation into the molecular mechanisms by which these compounds interact with cellular components and modulate signaling pathways.

-

Advanced Drug Delivery Systems: Further exploration of their use in creating sophisticated nano-drug delivery systems, such as the lipid prodrug nanoassemblies, for targeted and controlled release of therapeutic agents.

-

Clinical Translation: Moving promising lead compounds from preclinical studies into clinical trials to evaluate their safety and efficacy in treating human diseases.

This technical guide provides a solid foundation for researchers and professionals to build upon as they continue to explore the exciting and promising field of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Urushiol-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 3. Urushiol - Wikipedia [en.wikipedia.org]

- 4. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Functions of Lipophilic Catechols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catechols, organic compounds featuring a benzene ring with two hydroxyl groups in the ortho position, are of significant interest in biomedical research due to their diverse biological activities. When rendered more lipophilic through structural modification, these compounds exhibit enhanced interaction with cellular membranes and lipid-rich environments, leading to potent antioxidant, anti-inflammatory, and anti-cancer effects in vitro. This technical guide provides a comprehensive overview of the in vitro biological functions of lipophilic catechols, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. Detailed methodologies for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this area.

Core Biological Functions of Lipophilic Catechols in Vitro

The primary in vitro biological functions of lipophilic catechols can be categorized into three main areas: antioxidant and pro-oxidant activity, anti-inflammatory effects, and antiproliferative activity against cancer cells.

Antioxidant and Pro-oxidant Activity

The catechol moiety is a well-established scavenger of free radicals. Lipophilic modifications can enhance this activity by increasing the compound's concentration within lipid membranes, a primary site of damaging lipid peroxidation. The antioxidant activity of catechols is attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Conversely, under certain conditions, such as the presence of transition metal ions, catechols can exhibit pro-oxidant effects, leading to the generation of reactive oxygen species (ROS). This dual activity is concentration-dependent and influenced by the specific cellular environment.

Anti-inflammatory Effects

Lipophilic catechols have demonstrated significant anti-inflammatory properties in various in vitro models. A key mechanism is the inhibition of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. By suppressing these pathways, lipophilic catechols can reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cells like microglia.[1]

Antiproliferative Activity

Several studies have highlighted the potential of lipophilic catechol derivatives as anticancer agents. These compounds can induce cytotoxicity and inhibit the proliferation of various cancer cell lines, including breast cancer.[2][3] The mechanisms are thought to involve the induction of apoptosis and cell cycle arrest, potentially through the generation of oxidative stress within the cancer cells.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of various lipophilic catechol derivatives across different biological assays.

Table 1: Antioxidant Activity of Lipophilic Catechol Derivatives

| Compound | Assay | Model System | IC50 Value | Reference |

| Catechin | Lipid Peroxidation | Rat liver microsomes | 12.860 ± 0.181 µg/mL | [4] |

| Acacia nilotica polyphenolics | Lipid Peroxidation | Rat liver microsomes | 41.907 ± 1.052 µg/mL | [4] |

| Phenolic Compounds (unspecified) | Lipid Peroxidation | Bovine brain liposomes | Not specified | |

| Catechol Derivatives | ABTS Assay | Chemical | TEAC values almost doubled from mono- to dihydroxyl derivatives | |

| Catechol Derivatives | DPPH Assay | Chemical | ARA values at least 40 times higher than monohydroxylated compounds |

IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity. ARA: Anti-Radical Activity.

Table 2: Antiproliferative Activity of Safrole-Derived Catechols in Breast Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 4-allylbenzene-1,2-diol (3) | MCF-7 & MDA-MB-231 | Sulforhodamine B | 40.2 ± 6.9 | |

| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate (6) | MCF-7 & MDA-MB-231 | Sulforhodamine B | 5.9 ± 0.8 | |

| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate (10) | MCF-7 & MDA-MB-231 | Sulforhodamine B | 33.8 ± 4.9 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological functions of lipophilic catechols.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the ability of a compound to inhibit the formation of malondialdehyde (MDA), a product of lipid peroxidation.

-

Preparation of Liposomes: Prepare liposomes from a suitable lipid, such as egg yolk phosphatidylcholine, by rotary evaporation of a chloroform solution, followed by hydration with a buffer (e.g., 10 mM KCl-Tris-HCl, pH 7.4).

-

Induction of Peroxidation: Induce lipid peroxidation in the liposome suspension using an initiator, such as Fenton's reagent (Fe²⁺/H₂O₂).

-

Treatment: Incubate the liposome suspension with various concentrations of the test compound.

-

TBARS Reaction: Stop the reaction and add a solution of thiobarbituric acid (TBA). Heat the mixture at 100°C for 20 minutes to allow the formation of the MDA-TBA adduct.

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 532 nm. Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Microglia

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

-

Cell Culture: Plate microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the lipophilic catechol for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

NF-κB Activation Assay (Western Blot)

This method assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.

-

Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS). After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration in both fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins from the cytoplasmic and nuclear extracts by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using a chemiluminescence substrate. The relative amounts of p65 in the cytoplasmic and nuclear fractions indicate the extent of NF-κB activation.

p38 MAPK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of p38 MAPK, which is indicative of its activation.

-

Cell Treatment and Lysis: Treat cells as described for the NF-κB assay and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of p38 MAPK (phospho-p38). Subsequently, probe with an antibody for total p38 MAPK as a loading control.

-

Visualization and Quantification: Visualize the bands and quantify their intensity. The ratio of phospho-p38 to total p38 indicates the level of p38 MAPK activation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the lipophilic catechol for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by lipophilic catechols and a general experimental workflow.

Caption: A generalized workflow for in vitro evaluation of lipophilic catechols.

Caption: Inhibition of the NF-κB signaling pathway by lipophilic catechols.

Caption: Inhibition of the p38 MAPK signaling pathway by lipophilic catechols.

Conclusion

Lipophilic catechols represent a promising class of compounds with multifaceted biological activities demonstrated in vitro. Their ability to modulate key cellular processes, including oxidative stress, inflammation, and cell proliferation, underscores their potential for therapeutic applications. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of these molecules. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of novel lipophilic catechol derivatives.

References

- 1. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Lipid Catechols

For Researchers, Scientists, and Drug Development Professionals

Lipid catechols, a class of amphiphilic molecules characterized by a hydrophilic catechol headgroup and a lipophilic alkyl chain, are of increasing interest in biomedical research and drug development. Their unique structure imparts antioxidant, anti-inflammatory, and signaling properties, making them promising candidates for therapeutic agents and functional components in drug delivery systems. A thorough understanding of their solubility and stability is paramount for their effective formulation and application. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of lipid catechols, complete with experimental protocols and pathway visualizations.

Core Concepts: Structure and Properties

Lipid catechols are derivatives of 1,2-dihydroxybenzene (catechol) with an attached lipid chain. A prime natural example is urushiol, a mixture of catechols with C15 or C17 alkyl chains found in plants of the Anacardiaceae family, such as poison ivy.[1] The dual nature of these molecules—a polar catechol head capable of hydrogen bonding and a nonpolar lipid tail—dictates their solubility in various media and their interaction with biological membranes.

Solubility Characteristics

2.1. Qualitative Solubility

Urushiol, a representative mixture of lipid catechols, is known to be soluble in a variety of organic solvents. This is attributed to the long, nonpolar alkyl chain that facilitates interaction with nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of Urushiol

| Solvent | Solubility |

| Diethyl ether | Soluble |

| Acetone | Soluble |

| Ethanol | Soluble |

| Carbon tetrachloride | Soluble |

| Benzene | Soluble |

| Water | Insoluble |

2.2. Quantitative Solubility

Precise quantitative solubility data for specific lipid catechols is sparse. However, for the parent compound, catechol, some data is available which, when considered with the principles of "like dissolves like," can provide estimations for lipidated derivatives. The addition of a long alkyl chain drastically reduces aqueous solubility and increases solubility in nonpolar organic solvents. For instance, while catechol has a solubility of approximately 5 mg/mL in PBS (pH 7.2)[4], the solubility of a lipid catechol like 3-pentadecylcatechol in aqueous media would be negligible.

Table 2: Quantitative Solubility of Catechol in Various Solvents

| Solvent | Solubility (approx.) |

| Ethanol | 2 mg/mL |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL |

| Dimethylformamide (DMF) | 1 mg/mL |

| PBS (pH 7.2) | 5 mg/mL |

Source:

It is expected that the solubility of lipid catechols in nonpolar solvents like hexane and toluene would be significant, while their solubility in polar aprotic solvents like DMSO and DMF would be moderate, and very low in polar protic solvents like water.

Stability Profile

The stability of lipid catechols is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The catechol moiety is susceptible to oxidation, which can alter the biological activity and physical properties of the molecule.

3.1. pH-Dependent Stability

The oxidation of catechols is highly dependent on pH. In alkaline conditions, the deprotonated catecholate anions are more readily oxidized by molecular oxygen. The rate of oxidation generally increases with increasing pH. Conversely, in acidic solutions, the protonated form of the catechol is more stable. The antioxidant activities of catechins, which contain catechol moieties, are high and constant at a pH range of 6-12 but decrease in acidic and strongly alkaline solutions.

3.2. Thermal Stability

Lipid catechols, such as those in urushi lacquer, are remarkably stable at high temperatures, withstanding temperatures over 300°C. However, thermal degradation can occur at very high temperatures. For instance, the pyrolysis of catechol between 250°C and 1000°C yields a variety of degradation products, including phenol, benzene, and dibenzofuran, indicating the breakdown of the catechol ring. The long alkyl chain in lipid catechols may also undergo thermal degradation.

3.3. Photostability

Lipid catechols are susceptible to degradation by ultraviolet (UV) radiation. UV irradiation can initiate radical-mediated polymerization of urushiol. The UV curing of urushiol is not an aerobic oxidative polymerization but is initiated by radicals under UV irradiation. The degradation of catechols under light irradiation can proceed through the formation of semiquinone radicals, leading to the breakdown of the benzene ring and eventual mineralization to CO2 and H2O.

3.4. Oxidative Stability

The catechol group is a primary target for oxidation. This oxidation is a key aspect of their biological activity, including their role as antioxidants and their ability to act as haptens in inducing an immune response. The oxidation of urushiol is a necessary step for it to become an allergen. The presence of electron-donating groups on the catechol ring, such as alkyl chains, can increase the rate of oxidation by O2.

Experimental Protocols

4.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Calculation: Calculate the solubility from the measured concentration.

4.2. Determination of Oxidative Stability (Rancimat Method)

The Rancimat method is an accelerated stability test that determines the oxidative stability of fats and oils by measuring the induction time.

Methodology:

-

Sample Preparation: Weigh a precise amount of the this compound sample into a reaction vessel.

-

Accelerated Oxidation: Heat the sample to a constant high temperature (e.g., 110°C) while passing a continuous stream of purified air through it.

-

Detection of Volatile Products: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.

-

Determination of Induction Time: The induction time is the point at which a rapid increase in conductivity is observed, indicating the formation of volatile carboxylic acids. A longer induction time signifies greater oxidative stability.

Involvement in Cellular Signaling Pathways

Lipid catechols can modulate cellular signaling pathways through their interaction with membrane components and signaling proteins. Their amphiphilic nature allows them to partition into cellular membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins.

5.1. Modulation of Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes. The activation of conventional and novel PKC isoforms is dependent on diacylglycerol (DAG), a lipid second messenger. It has been shown that long-chain acyl-CoAs can modulate the DAG-dependent activation of PKC. Given their structural similarity to DAG (a glycerol backbone with two fatty acid chains), it is plausible that lipid catechols could interact with the C1 domain of PKC, thereby modulating its activity.

5.2. Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Studies have shown that urushiol can affect MAPK signaling. For example, urushiol has been observed to influence the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway. This suggests that lipid catechols may exert some of their biological effects by modulating this critical signaling network.

Conclusion

Lipid catechols represent a versatile class of molecules with significant potential in pharmacology and materials science. Their solubility is governed by the interplay between the polar catechol head and the nonpolar lipid tail, making them soluble in a range of organic solvents but poorly soluble in water. Their stability is primarily influenced by pH and exposure to light and oxygen, with the catechol moiety being prone to oxidation, a process that is fundamental to their biological activity. The provided experimental protocols offer a framework for the systematic characterization of novel lipid catechols. Furthermore, their ability to modulate key cellular signaling pathways, such as the PKC and MAPK cascades, underscores their potential as bioactive agents. Further research to generate more extensive quantitative solubility and stability data, and to elucidate the precise molecular mechanisms of their signaling interactions, will be crucial for the future development and application of these promising compounds.

References

Spectroscopic Analysis of Lipid Catechol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid catechol compounds, characterized by a hydrophilic catechol head and a lipophilic lipid tail, represent a fascinating class of molecules with significant potential in materials science and pharmacology. Their amphiphilic nature governs their interaction with biological membranes and their antioxidant properties, making them promising candidates for drug delivery systems, biocompatible coatings, and therapeutic agents. A thorough understanding of their structure and behavior is paramount for harnessing their full potential, and spectroscopic techniques are indispensable tools in this endeavor.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound compounds, focusing on four core techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for representative compounds, and visualizations of relevant pathways and workflows.

Spectroscopic Techniques for this compound Analysis

The dual nature of lipid catechols necessitates a multi-faceted analytical approach. While the catechol moiety's aromatic system is readily probed by UV-Vis spectroscopy, the lipid chain's structure is best elucidated by NMR and MS. FTIR spectroscopy provides valuable information on the functional groups present in the entire molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for characterizing the catechol nucleus. The π-π* electronic transitions within the benzene ring give rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution pattern on the ring and the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Representative Catechol Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Catechol | Aqueous | 280 | ~2,600 M⁻¹cm⁻¹ | [1] |

| 4-Methylcatechol | Aqueous (pH 7.4) | ~280 (adduct) | Not specified | [2] |

| Dihydrocaffeic acid | Buffer | Not specified | Not specified | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of lipid catechols, providing detailed information about the carbon skeleton and the position of substituents. Both ¹H and ¹³C NMR are crucial for a complete analysis.

Table 2: ¹H NMR Spectroscopic Data for Representative this compound Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| Cardanol (monoene) | CDCl₃ | 6.6-7.1 | m | Aromatic protons | [4] |

| 5.0-5.8 | m | Olefinic protons | [4] | ||

| 2.5 | t | Benzylic CH₂ | |||

| 1.2-1.6 | m | Aliphatic CH₂ | |||

| 0.88 | t | Terminal CH₃ | |||

| Urushiol (general) | Not specified | ~6.7-6.8 | m | Aromatic protons | General Knowledge |

| ~5.0-5.8 | m | Olefinic protons | General Knowledge | ||

| ~2.5-2.8 | m | Allylic/Benzylic CH₂ | General Knowledge | ||

| ~1.2-1.4 | m | Aliphatic CH₂ | General Knowledge | ||

| ~0.9 | t | Terminal CH₃ | General Knowledge |

Table 3: ¹³C NMR Spectroscopic Data for Representative this compound Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| Cardanol (monoene) | CDCl₃ | 155.1 | C-OH | |

| 144.2 | C-alkyl | |||

| 112.6, 115.5, 121.2, 128.9 | Aromatic CH | |||

| 129.9, 130.0 | Olefinic CH | |||

| 36.1 | Benzylic CH₂ | |||

| 22.8-32.0 | Aliphatic CH₂ | |||

| 14.2 | Terminal CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of lipid catechols. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, particularly regarding the lipid chain.

Table 4: Mass Spectrometry Data for Representative this compound Compounds

| Compound Class | Ionization Mode | [M-H]⁻ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Urushiol (C15, 1 double bond) | ESI⁻ | 315 | Characteristic fragments from lipid chain | |

| Urushiol (C15, 2 double bonds) | ESI⁻ | 313 | Characteristic fragments from lipid chain | |

| Urushiol (C15, 3 double bonds) | ESI⁻ | 311 | Characteristic fragments from lipid chain | |

| Urushiol (C17, 1 double bond) | ESI⁻ | 343 | Characteristic fragments from lipid chain |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound molecules. The characteristic vibrations of the hydroxyl, aromatic, and aliphatic C-H bonds provide a unique spectroscopic fingerprint.

Table 5: FTIR Spectroscopic Data for Representative this compound Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| Cardanol | ~3348 | Phenolic O-H stretch | |

| ~3012 | Aromatic and olefinic C-H stretch | ||

| ~2926, 2852 | Aliphatic C-H stretch (asymmetric and symmetric) | ||

| ~1587 | Aromatic C=C stretch | ||

| ~1453 | Aliphatic C-H bend | ||

| ~693 | cis-Olefinic C-H out-of-plane bend | ||

| Catechol | ~3400-3300 | O-H stretch | |

| ~1600, 1500 | Aromatic C=C stretch | ||

| ~1250 | C-O stretch |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and high-quality spectroscopic data. The following sections outline general procedures for the analysis of this compound compounds.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffer solution) to a final concentration in the range of 10-100 µM.

-

Ensure the compound is fully dissolved. Sonication may be required for less soluble compounds.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Set the wavelength range, typically from 200 to 400 nm for catechols.

-

-

Data Acquisition:

-

Record the baseline spectrum with the blank cuvette.

-

Replace the blank with the sample cuvette.

-

Acquire the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

-

Mass Spectrometry (GC-MS) Protocol

For volatile or semi-volatile lipid catechols, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Sample Preparation (Derivatization):

-

To increase volatility and thermal stability, the hydroxyl groups of the catechol are often derivatized, for example, by silylation.

-

React a small amount of the sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60°C) for a specified time.

-

-

Instrument Setup:

-

Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Set the injector temperature (e.g., 250°C), the oven temperature program (e.g., ramp from 100°C to 300°C), and the mass spectrometer parameters (e.g., scan range, ionization mode - typically Electron Ionization at 70 eV).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

The compounds will be separated based on their boiling points and interaction with the column stationary phase.

-

The mass spectrometer will record the mass spectrum of the eluting compounds.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid/Oil: If the this compound is an oil or liquid at room temperature, a drop can be placed directly on the ATR crystal or between two KBr plates.

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a KBr window by evaporating the solvent.

-

-

Instrument Setup:

-

Use an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet without sample).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and the antioxidant mechanism of lipid catechols.

Experimental Workflow for Spectroscopic Analysis

Antioxidant Mechanism: Lipid Peroxidation Inhibition

Catechol moieties are excellent radical scavengers. They can donate a hydrogen atom to a lipid peroxyl radical, thus terminating the chain reaction of lipid peroxidation. The resulting catechol radical is stabilized by resonance.

Conclusion

The spectroscopic analysis of this compound compounds is a critical step in understanding their structure-property relationships and unlocking their potential in various scientific and industrial applications. This guide provides a foundational framework for researchers, outlining the key spectroscopic techniques, providing representative data, and offering detailed experimental protocols. The visualization of the experimental workflow and the antioxidant mechanism further aids in conceptualizing the analysis and function of these important molecules. As research in this area continues to grow, the systematic application of these spectroscopic methods will be instrumental in the design and development of novel this compound-based materials and therapeutics.

References

Natural sources and analogues of Lipid Catechol

An In-depth Technical Guide to the Natural Sources and Analogues of Lipid Catechols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lipid catechols, a diverse class of phenolic lipids characterized by a dihydroxyphenyl (catechol) head group and a lipophilic alkyl or alkenyl side chain. These compounds are of significant interest due to their wide range of biological activities and their potential as building blocks for novel therapeutic agents and biomaterials. This document details their natural origins, the development of synthetic analogues, quantitative data, key experimental protocols, and the signaling pathways they influence.

Natural Sources of Lipid Catechols

Lipid catechols are predominantly found as secondary metabolites in plants of the family Anacardiaceae.[1][2] These compounds are often major components of the plant's sap or resin, serving various defense-related functions. The specific structure, particularly the length and degree of saturation of the lipid tail, varies depending on the plant species.[1][2]

The most well-known and extensively studied group of natural lipid catechols are the urushiols, which are the primary allergenic components of poison ivy, poison oak, and poison sumac (Toxicodendron spp.).[3] However, several other related lipid catechols have been isolated from different genera within the Anacardiaceae family.

Table 1: Prominent Natural Lipid Catechols and Their Sources

| Lipid Catechol | Primary Natural Source(s) | Genus | Typical Side Chain Structure | Key Properties & Notes |

| Urushiol | Poison Ivy, Poison Oak, Poison Sumac, Chinese Lacquer Tree | Toxicodendron | C15 or C17 alkyl/alkenyl chains | Potent allergen causing contact dermatitis; primary component of traditional Asian lacquer. |

| Laccol | Vietnamese and Taiwanese Lacquer Tree, Japanese Wax Tree | Toxicodendron (formerly Rhus) | C17 alkyl/alkenyl chains | Component of lacquers, considered to produce a softer finish than urushiol-based lacquers. |

| Thitsiol | Burmese Lacquer Tree | Gluta (formerly Melanorrhoea) | C17 alkyl/alkenyl chains | Main component of Burmese lacquer. |

| Rengasol | Rengas Tree | Gluta / Melanorrhoea | C15 alkyl chain | Found in the wood and sap. |

| Moreacol | Morea Tree | Gluta / Melanorrhoea | C15 and C17 side chains | Structurally similar to other Anacardiaceae catechols. |

| Glutarenghol | Rengas Tree | Gluta / Melanorrhoea | C15 alkyl chain | A related phenolic lipid from the same family. |

The biological activity and physical properties of these compounds are heavily influenced by the long hydrocarbon chain, which imparts amphiphilic characteristics, allowing them to interact with and disrupt biological membranes.

Caption: Natural sources of major lipid catechols within the Anacardiaceae family.

Synthetic Analogues and Their Applications

The inherent biological activity and unique chemical structure of lipid catechols have made them attractive targets for synthetic modification. Researchers have developed numerous analogues to enhance specific properties, reduce allergenicity, and create novel platforms for drug delivery and materials science.

A significant area of development is in the creation of lipid catechols for drug delivery systems. One innovative approach involves synthesizing lipid catechols that can form dynamic covalent bonds with drugs containing boronic acid. This interaction is used to create self-assembling nanoparticles known as Lipid Prodrug Nanoassemblies (LPNAs). These LPNAs can protect the drug cargo, enhance its delivery to target sites, and facilitate controlled release.

Synthetic strategies often involve multi-step processes, including the protection of the catechol hydroxyl groups, construction and attachment of the lipid tail (e.g., via Wittig reaction or Grignard coupling), and final deprotection.

Table 2: Examples of Synthetic this compound Analogues

| Analogue Class / Name | Key Structural Features | Primary Application / Purpose | Mechanism of Action |

| LPNA-forming this compound | Catechol headgroup, α-aminophosphonate linker, two C14 acyl chains. | Drug delivery of boronic acid-containing drugs (e.g., bortezomib, ciprofloxacin derivatives). | Forms dynamic covalent boronate ester bonds with the drug, leading to the formation of nanoassemblies. |

| (15:1)-Urushiol Monoene | 3-[(Z)-pentadec-8-enyl] catechol. | Research standard, study of allergenic mechanisms. | Identical to a natural urushiol component, used to study protein haptenization and immune response. |

| Synthetic Laccol Derivatives | Catechol with a C17 alkenyl side chain synthesized via Wittig reaction. | Materials science, study of lacquer polymerization. | Used to study the laccase-catalyzed polymerization mechanisms in the formation of lacquer films. |

Experimental Protocols

Detailed methodologies are crucial for the study and application of lipid catechols. The following sections provide representative protocols for the extraction of natural urushiol and the chemical synthesis of an urushiol analogue.

Extraction and Isolation of Urushiol from Toxicodendron spp.

This protocol outlines a general procedure for isolating urushiol from plant material. Extreme caution is required due to the potent allergenic nature of urushiol. All steps must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Materials and Equipment:

-

Fresh or dried leaves of Toxicodendron radicans (Poison Ivy)

-

Acetone

-

Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Extraction: Macerate 100 g of dried plant leaves and extract with 500 mL of acetone at room temperature for 24 hours. Filter the mixture and concentrate the filtrate using a rotary evaporator to yield a dark, oily residue.

-

Solvent Partitioning: Dissolve the residue in 200 mL of hexane. Wash the hexane solution three times with 100 mL of water to remove polar impurities. Dry the hexane layer over anhydrous sodium sulfate.

-

Crude Fractionation: Evaporate the hexane to obtain the crude urushiol oil.

-

Silica Gel Chromatography: Prepare a silica gel column using hexane as the mobile phase. Load the crude oil onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the ethyl acetate concentration to 20%).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Urushiol components typically appear as dark spots after staining with a suitable reagent (e.g., potassium permanganate).

-

Pooling and Concentration: Combine the fractions containing the desired urushiol components and concentrate them using a rotary evaporator to yield purified urushiol.

-

Characterization: Confirm the identity and purity of the isolated components using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of (15:1)-Urushiol Monoene

This protocol is based on the synthesis described in the literature, providing a pathway to a specific urushiol congener. It involves several key chemical transformations.

Materials and Equipment:

-

2,3-dimethoxybenzaldehyde

-

6-Chlorohexan-1-ol

-

Ethyl vinyl ether

-

Lithium

-

Palladium on carbon (Pd/C) catalyst

-

Boron tribromide (BBr₃)

-

Lithium oct-1-yne

-

Quinoline

-

Standard organic synthesis glassware and equipment (e.g., round-bottom flasks, condensers, dropping funnels)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Caption: Workflow for the chemical synthesis of (15:1)-Urushiol Monoene.

Procedure:

-

Initial Coupling: React 2,3-dimethoxybenzaldehyde with the lithium derivative of 6-chlorohexan-1-ol (previously protected with ethyl vinyl ether) to form 1-(2,3-dimethoxyphenyl)heptane-1,7-diol after deprotection.

-

Hydrogenolysis: Selectively reduce the benzylic hydroxyl group of the diol using catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) to yield 7-(2,3-dimethoxyphenyl)heptan-1-ol.

-

Demethylation and Bromination: Treat the product with boron tribromide (BBr₃) to simultaneously cleave the methyl ethers of the catechol and convert the terminal alcohol to a bromide, yielding 7-(2,3-dihydroxyphenyl)heptylbromide.

-

Chain Elongation: React the heptylbromide with lithium oct-1-yne in a suitable solvent like THF. This nucleophilic substitution reaction couples the two chains to form 3-(pentadec-8-ynyl)catechol.

-

Selective Hydrogenation: Perform a stereoselective hydrogenation of the alkyne to a cis (Z)-alkene. This is typically achieved using a poisoned catalyst such as Lindlar's catalyst or, as described in the source, catalytic hydrogenation in the presence of quinoline to yield the final product, 3-[(Z)-pentadec-8-enyl]catechol.

-

Purification and Characterization: Purify the final product using column chromatography and confirm its structure and stereochemistry using NMR and MS, comparing the data to that of the natural compound.

Signaling Pathways and Biological Activity

Lipid catechols exhibit a wide range of biological activities, primarily stemming from the reactivity of the catechol ring and the membrane-disrupting properties of the lipid tail.

Antioxidant Activity: The catechol moiety is an excellent electron donor, allowing these molecules to act as potent antioxidants and radical scavengers. They can prevent lipid peroxidation in cellular membranes and protect against oxidative stress.

Allergenic Response (Urushiol): The most infamous activity of urushiols is their ability to cause severe allergic contact dermatitis. Upon skin contact, the catechols are oxidized to highly reactive quinones. These quinones act as haptens, covalently binding to skin proteins. The resulting protein adducts are recognized as foreign by the immune system's Langerhans cells, initiating a T-cell-mediated inflammatory response that leads to the characteristic rash and blistering.

Drug Delivery Mechanism: In the context of synthetic analogues, the catechol group provides a versatile handle for drug conjugation. The formation of LPNAs with boronic acid-containing drugs is a prime example of a designed biological interaction. This system leverages the reversible formation of a boronate ester bond between the catechol's hydroxyl groups and the boronic acid.

Caption: Pathway for LPNA formation and drug delivery using this compound analogues.

This system demonstrates a sophisticated application of this compound chemistry, transforming a natural product scaffold into a high-performance drug delivery vehicle. The LPNAs have shown efficacy in eradicating bacterial biofilms and reducing tumor growth in preclinical models, highlighting the immense potential of these synthetic analogues in drug development.

References

Toxicological Profile of Lipid-Conjugated Catechols at High Concentrations: A Technical Guide

Disclaimer: The term "Lipid Catechol" does not refer to a standardized chemical entity. This technical guide provides a comprehensive toxicological profile based on the known effects of catechol at high concentrations and extrapolates the potential influence of lipid conjugation on its toxicological properties. This extrapolation is supported by data from naturally occurring phenolic lipids such as urushiol, anacardic acid, and cardanol.

Introduction

Catechol, a 1,2-dihydroxybenzene, is a significant industrial chemical and a metabolite of benzene.[1][2] Its toxicological effects, particularly at high concentrations, are well-documented and include cytotoxicity, genotoxicity, and carcinogenicity.[3][4][5] The conjugation of a lipid moiety to the catechol structure is anticipated to significantly alter its toxicokinetic and toxicodynamic properties, primarily by increasing its lipophilicity. This guide synthesizes the available toxicological data for catechol and related phenolic lipids to provide a predictive toxicological profile for lipid-conjugated catechols at high concentrations, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Toxicokinetics

The addition of a lipid chain to a catechol molecule increases its lipophilicity, which is expected to enhance its absorption across biological membranes, including the skin, gastrointestinal tract, and cellular membranes. This increased lipophilicity may lead to a higher bioavailability and potentially a greater volume of distribution, with accumulation in lipid-rich tissues. The metabolism of lipidated catechols may involve pathways for both the catechol and lipid moieties, potentially leading to the formation of unique metabolites with their own toxicological profiles.

Toxicological Data

The toxicological effects of high concentrations of catechol and representative phenolic lipids are summarized below.

Acute Toxicity

High doses of catechol and its lipidated analogues can induce significant acute toxicity.

| Compound | Test System | Route of Administration | LD50 / LC50 | Observations | Reference |

| Catechol | Zebrafish Larvae (72-120 hpf) | Waterborne | LC50: 188.8 µM | Decreased visible pigmentation. | |

| Urushiol | Mice | Oral | LD50: > acetylated urushiol | Substantially more toxic than its acetylated form; direct irritant effect. | |

| Anacardic Acids | Mice | Oral | LD50: > 2000 mg/kg | No symptoms at 2000 mg/kg. | |

| Cardol | Brine Shrimp (Artemia sp.) | Waterborne | LC50 (24h): 0.56 mg/L; LC50 (48h): 0.41 mg/L | Highly toxic. | |

| Cardanol | Brine Shrimp (Artemia sp.) | Waterborne | LC50 (24h): 1.59 mg/L; LC50 (48h): 0.42 mg/L | Highly toxic. |

Cytotoxicity

High concentrations of catechol induce cell death in various cell lines, primarily through apoptosis. The lipophilic nature of lipidated catechols may enhance their interaction with cell membranes, potentially leading to increased cytotoxicity.

| Compound | Cell Line | Concentration | Exposure Time | Effect | Reference |

| Catechol | Human Glioblastoma (GL-15) | 200 µM | 48 hours | Retraction of cytoplasm, chromatin clumping. | |

| Catechol | Human Glioblastoma (GL-15) | 600 µM | 48 hours | 78% of cells with condensed nuclei; DNA damage. | |

| Catechol | Human Leukemia (HL-60) | 50 µM | - | Apoptosis. | |

| Catechol | LL/2 Lung Carcinoma | 0.5 mmol/L | - | Inactivation of protein kinase C. | |

| Cardanol | Human Keratinocytes (HaCaT) | 100 µg/mL | - | Significant cytotoxic effect. |

Genotoxicity and Carcinogenicity

Catechol is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Its genotoxicity is linked to the induction of DNA damage and chromosomal aberrations. The genotoxic potential of lipidated catechols is less characterized, though some studies on related compounds are available.

| Compound | Test System | Assay | Concentration | Result | Reference |

| Catechol | Human Glioblastoma (GL-15) | Comet Assay | 600 µM | DNA damage. | |

| Catechol Estrogens | Human Peripheral Lymphocytes | Micronucleus Assay | Various | Weak genotoxicity. | |

| Catechol Estrogens | V79 Cells | DNA Strand Breaks | Various | DNA strand breaks observed. | |

| Anacardic Acids | Mice | Micronucleus Test | 250 mg/kg (oral) | No mutagenic effects. | |

| Cardanol | - | Comet Assay | - | Not genotoxic, but can increase DNA damage in a non-linear dose-response. |

Mechanisms of Toxicity

The primary mechanism of catechol-induced toxicity at high concentrations is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This leads to damage to cellular macromolecules, including DNA, proteins, and lipids. The increased lipophilicity of a lipidated catechol would likely enhance its ability to intercalate into cellular membranes, potentially exacerbating lipid peroxidation and membrane damage.

Oxidative Stress Pathway

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Catechol cytotoxicity in vitro: induction of glioblastoma cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catechol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]